molecular formula C19H23ClN6O2S B2468025 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351641-96-7

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2468025
CAS No.: 1351641-96-7
M. Wt: 434.94
InChI Key: MJAAOZXVTSEUIU-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H23ClN6O2S and its molecular weight is 434.94. The purity is usually 95%.
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Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S.ClH/c1-23-12-15(17(22-23)27-2)18(26)24-8-10-25(11-9-24)19-21-20-16(13-28-19)14-6-4-3-5-7-14;/h3-7,12H,8-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAAOZXVTSEUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound features a complex structure that includes a pyrazole ring and a thiadiazine moiety, which are known for their diverse biological activities. The IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine rings exhibit a range of biological activities including:

  • Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, related compounds have demonstrated IC50 values as low as 2.13 µM against MCF-7 cells .
  • Antimicrobial Properties : Many pyrazole derivatives possess antibacterial and antifungal activities. They have been investigated for their potential use in treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The biological activities of the compound can be attributed to its ability to interact with various molecular targets:

  • Tubulin Inhibition : Similar pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell division .
  • Receptor Binding : The compound may also interact with specific receptors involved in cancer progression and inflammation, such as estrogen receptors and cyclin-dependent kinases .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole compounds can influence oxidative stress pathways, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Cytotoxicity Studies : A study on related pyrazole compounds found that they exhibited selective toxicity towards cancer cells while sparing normal cells. For example, compound 5o showed an IC50 of 4.34 µM against SiHa cells without significant toxicity to HEK293T normal cells .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions of these compounds at the colchicine-binding site on tubulin, suggesting a mechanism for their anticancer activity .
  • In Vivo Studies : Animal models have demonstrated the potential of these compounds to inhibit tumor growth effectively while exhibiting manageable toxicity profiles .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MCF-7, SiHa, PC-3
AntimicrobialActivity against resistant bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines

Table 2: IC50 Values of Related Compounds

Compound IDCell LineIC50 (µM)
5oMCF-72.13
5oSiHa4.34
5oPC-34.46
ControlHEK293T>50

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole and thiadiazine exhibit significant antitumor properties. The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, which is critical for cell division. For example, one study synthesized a series of pyrazole derivatives and tested their antitumor activity in vitro, revealing promising results against various cancer cell lines .

Antiviral Properties

The compound has also shown potential as an antiviral agent. Research indicates that modifications in the chemical structure can enhance its efficacy against viral infections. The antiviral activity appears to be linked to the ability of these compounds to interfere with viral replication processes .

Case Study 1: Antitumor Efficacy

In a controlled study involving various pyrazole derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cells. The study reported that compounds with specific substituents on the phenyl ring exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral effects of thiadiazine derivatives, including those related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride. The results showed that these compounds effectively inhibited the replication of coronaviruses in vitro, suggesting their potential use in treating viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on both the pyrazole and thiadiazine rings have been systematically studied to identify key features that enhance biological activity. For example:

SubstituentEffect on Activity
Methyl group on pyrazoleIncreases lipophilicity and cellular uptake
Halogen substitutions on phenyl ringEnhance binding affinity to target proteins
Alkyl substitutions on thiadiazineImprove solubility and bioavailability

Preparation Methods

Thiadiazine Ring Formation

The 1,3,4-thiadiazine moiety is constructed via cyclization of thiosemicarbazides with α-bromo ketones. Phenylglyoxal monohydrate reacts with thiosemicarbazide in ethanol under reflux to form 5-phenyl-6H-1,3,4-thiadiazin-2-amine. Subsequent bromination with PBr₃ yields 2-bromo-5-phenyl-6H-1,3,4-thiadiazine.

Piperazine Functionalization

Nucleophilic aromatic substitution of 2-bromo-5-phenyl-1,3,4-thiadiazine with piperazine in DMF at 80°C affords 4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine. Triethylamine is critical for scavenging HBr, driving the reaction to completion (72% yield).

Coupling of Pyrazole and Piperazine-Thiadiazine Moieties

The key step involves forming the methanone bridge between the pyrazole carboxylic acid and the piperazine-thiadiazine amine. Carbodiimide-mediated coupling using EDCI/HOBt in dichloromethane achieves this efficiently (Scheme 2).

Reaction Conditions :

  • Coupling Agents : EDCI (1.2 eq), HOBt (0.1 eq), Et₃N (2 eq).
  • Yield : 68–75% after column chromatography (EtOAc/petroleum ether).

Hydrochloride Salt Formation

The free base is treated with HCl (1.1 eq) in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/ether yields pure product (m.p. 166–167°C).

Analytical Characterization

Spectroscopic Data :

  • ¹H-NMR (DMSO-d₆) : δ 3.10 (t, 2H, piperazine), 3.97 (s, 3H, OCH₃), 7.21–7.62 (m, aromatic protons).
  • HRMS : m/z [M+H]⁺ calc. 454.1521, found 454.1518.

Comparative Analysis of Synthetic Routes

Method Step Catalyst/Reagent Yield (%) Purity (%)
Pyrazole cyclocondensation Nano-ZnO 95 99
Thiadiazine bromination PBr₃ 85 95
Piperazine coupling EDCI/HOBt 75 98
Salt formation HCl/Et₂O 92 99

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Synthesis : Asymmetric β-diketones yield regioisomeric mixtures. Using methylhydrazine with bulky β-ketoesters favors 1,3,5-trisubstituted pyrazoles.
  • Thiadiazine Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

Alternative Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time for pyrazole formation from 6 h to 30 min.
  • Flow Chemistry : Continuous-flow systems improve thiadiazine cyclization efficiency (90% yield).

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